N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative characterized by a 3,4-dimethoxyphenyl group, a 1-methyltetrahydroquinoline moiety, and a morpholine ring (Fig. 1). The compound’s design integrates pharmacophores associated with central nervous system (CNS) activity and receptor modulation. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may enhance binding interactions with target proteins or enzymes.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-29-10-4-5-18-15-19(6-8-21(18)29)22(30-11-13-35-14-12-30)17-27-25(31)26(32)28-20-7-9-23(33-2)24(16-20)34-3/h6-9,15-16,22H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYAFLGYAVIORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the dimethoxyphenyl intermediate.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of Intermediates: The final step involves coupling the dimethoxyphenyl intermediate with the tetrahydroquinoline moiety and the morpholinoethyl chain using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]ethanediamide
- Key Difference : The phenyl ring substitution pattern (2,5-dimethoxy vs. 3,4-dimethoxy).
- Implications :
- The 2,5-dimethoxy analog () may exhibit altered binding kinetics due to steric and electronic differences. For example, meta/para-substituted methoxy groups (3,4) are often associated with enhanced receptor affinity in dopaminergic and serotonergic ligands compared to ortho/meta (2,5) positions .
- Solubility: The 3,4-dimethoxy configuration could improve aqueous solubility due to increased polarity.
3-Chloro-N-phenyl-phthalimide ()
- Core Difference : Phthalimide (isoindoline-1,3-dione) vs. ethanediamide backbone.
- Implications :
Functional Group Modifications
Morpholine vs. Piperazine Analogs
Tetrahydroquinoline vs. Quinoline Derivatives
Data Table: Structural and Hypothetical Pharmacological Comparisons
Research Findings and Hypotheses
- Binding Affinity: Molecular docking studies suggest the 3,4-dimethoxy group in the target compound forms hydrogen bonds with tyrosine residues in kinase domains, a feature less pronounced in the 2,5-dimethoxy analog .
- Metabolic Stability : The morpholine ring may confer resistance to cytochrome P450-mediated oxidation compared to piperazine-containing analogs.
- Toxicity: The tetrahydroquinoline scaffold’s saturation likely reduces genotoxicity risks associated with aromatic quinoline systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
